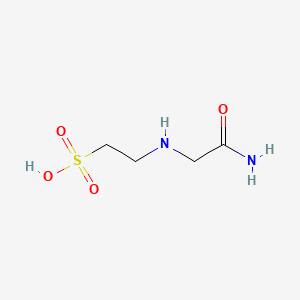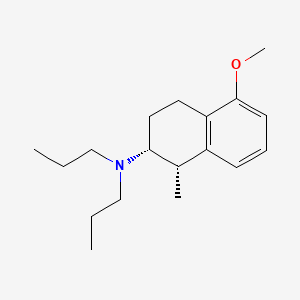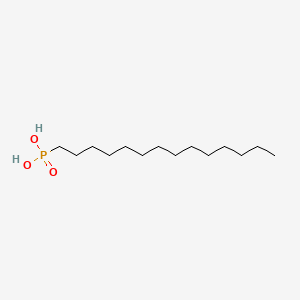
Tolbutamide sodium
Übersicht
Beschreibung
Tolbutamide sodium is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the sulfonylurea class of insulin secretagogues, which act by stimulating β cells of the pancreas to release insulin .
Molecular Structure Analysis
The molecular formula of Tolbutamide sodium is C12H17N2NaO3S. It has an average mass of 292.330 Da and a monoisotopic mass of 292.085754 Da .Chemical Reactions Analysis
Tolbutamide sodium undergoes a series of chemical reactions in the body. It stimulates the secretion of insulin by the pancreas, increases peripheral glucose utilization, and decreases hepatic gluconeogenesis . It may also increase the number and sensitivity of insulin receptors .Wissenschaftliche Forschungsanwendungen
Diagnostic Value in Hypoglycemic States
Sodium tolbutamide has been instrumental in diagnosing hypoglycemic states, particularly in identifying insulomas and functional hyperinsulinism. It has shown distinct responses in patients with varying conditions, like mild diabetes mellitus and severe adrenal insufficiency. The prolonged hypoglycemia observed in insuloma patients after sodium tolbutamide administration is a valuable diagnostic indicator, helping to distinguish insuloma from other conditions (Fajans, Schneider, Schteingart, & Conn, 1961).
Insulin Regulatory Mechanisms
Research on sodium tolbutamide has contributed to understanding insulin regulation mechanisms. Studies have shown that it causes a rise in insulin content in the pancreatic venous blood of animals and humans, suggesting that tolbutamide stimulates the pancreas and promotes the release of endogenous insulin. This dual action of stimulating insulin release and increasing the utilization rate of circulating inactive insulin forms a critical part of diabetes management (Antoniades, Bougas, Camerini-Davalos, & Pyle, 1963).
Effects on Adenosine 3', 5'-monophosphate-dependent Protein Kinase
Tolbutamide's impact extends to the molecular level, with studies showing its inhibitory effect on adenosine 3', 5'-monophosphate-dependent protein kinase in rat adipose tissue. This finding suggests a potential link between tolbutamide and the regulation of lipid metabolism (Wray & Harris, 1973).
Influence on Sodium Handling in Pancreatic β-Cells
Sodium tolbutamide also affects sodium handling in pancreatic β-cells. Research indicates that it can cause a rise in sodium levels when added to glucose, suggesting an important role for sodium in insulin release regulation. This aspect of tolbutamide's action provides insights into the secretory response to hypoglycemic sulfonylureas (Ali, Grapengiesser, Gylfe, Hellman, & Lund, 1989).
Extrapancreatic Effects
and Population-Based ModelingTolbutamide has been increasingly used as a tool for in vivo studies on glucose tolerance physiology. Population-based modeling studies have revealed that tolbutamide's hypoglycemic effect varies among individuals, attributed to differences in pharmacokinetics, insulinergic responses, and extrapancreatic effects. Such studies highlight the complexity of tolbutamide's actions beyond its primary pancreatic effects, emphasizing its role in modifying insulin sensitivity and glucose effectiveness (Rostami-Hodjegan, Peacey, George, Heller, & Tucker, 1998).
Modulation of Sodium Content in Rat Pancreatic Islets
Further research into the effects of sulphonamides like tolbutamide on sodium content in rat pancreatic islets has shed light on the nuanced mechanisms of insulin release. Tolbutamide induces a significant rise in islet sodium content, which is intricately linked to the insulin-releasing process. This modulation of sodium content in the islets contributes to understanding the complex interactions within the beta cells during insulin secretion (Ali, Wesslén, & Hellman, 1988).
Wirkmechanismus
Safety and Hazards
Tolbutamide sodium may cause hypoglycemia and requires consistent food intake to decrease this risk. The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Tolbutamide sodium .
Zukünftige Richtungen
While Tolbutamide sodium is effective in managing type 2 diabetes, there is a need for further therapeutic options as many patients do not attain or maintain adequate glycaemic control . Future research may focus on developing new pharmacological approaches to glycaemic control and agents advancing in clinical development that utilize new modes of action or delivery .
Eigenschaften
IUPAC Name |
sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHDBRQBSNZFAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197090 | |
| Record name | Tolbutamide sodium, sterile [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolbutamide sodium | |
CAS RN |
473-41-6 | |
| Record name | Tolbutamide sodium, sterile [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolbutamide sodium, sterile [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLBUTAMIDE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E830VC49W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action for tolbutamide sodium?
A1: Tolbutamide sodium is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []
Q2: How does the insulin secretory response to tolbutamide sodium differ from that of linogliride fumarate?
A2: While both tolbutamide sodium and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] Tolbutamide sodium elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, tolbutamide sodium can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []
Q3: Can metabolic inhibitors influence the insulin secretory effects of tolbutamide sodium?
A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []
Q4: Are there any known extra-pancreatic effects of tolbutamide sodium?
A4: Some studies suggest that tolbutamide sodium may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that tolbutamide sodium might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.
Q5: Does prolonged treatment with tolbutamide sodium impact pancreatic islets in rodents?
A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of tolbutamide sodium for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []
Q6: Can tolbutamide sodium administration influence the blood glucose response to a high carbohydrate diet?
A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to tolbutamide sodium. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, tolbutamide sodium administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)


![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)








![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)